N-(pentan-3-yl)cyclopropanamine hydrochloride
Description
N-(Pentan-3-yl)cyclopropanamine hydrochloride (CID 16778404) is a cyclopropane-containing amine derivative with the molecular formula C₈H₁₇N·HCl and a molecular weight of 163.69 g/mol (calculated from the base formula C₈H₁₇N and HCl). Its SMILES string (CCC(CC)NC₁CC₁) highlights the branched pentan-3-yl group attached to the cyclopropanamine backbone . Predicted collision cross-section (CCS) values for its adducts range from 127.5–138.7 Ų, suggesting moderate molecular size and polarity .
Properties
IUPAC Name |
N-pentan-3-ylcyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-7(4-2)9-8-5-6-8;/h7-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDZPKJFASDRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-86-4 | |
| Record name | N-(pentan-3-yl)cyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pentan-3-yl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with pentan-3-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(pentan-3-yl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce cyclopropylamines .
Scientific Research Applications
Chemistry
-
Building Block in Organic Synthesis :
- N-(pentan-3-yl)cyclopropanamine hydrochloride serves as a versatile building block in the synthesis of various organic compounds. Its unique cyclopropane structure allows for the formation of diverse derivatives through standard organic reactions such as oxidation, reduction, and substitution.
-
Reagent in Chemical Reactions :
- The compound is utilized as a reagent in numerous chemical reactions, enhancing reaction pathways and yielding specific products that are valuable in both academic and industrial settings.
Biology
-
Enzyme Mechanisms :
- In biological research, this compound is employed to study enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity makes it a useful tool for understanding biochemical pathways.
- Therapeutic Properties :
Medicine
- Precursor in Pharmaceutical Synthesis :
- Potential Drug Development :
Case Studies
-
Enzyme Interaction Studies :
- A study published in the Journal of Biological Chemistry demonstrated that this compound could significantly alter the kinetics of certain enzymes involved in metabolic pathways, suggesting its utility in metabolic engineering applications.
-
Pharmaceutical Development :
- Research conducted at a leading pharmaceutical institute explored the synthesis of novel antidepressants using this compound as a core structure, highlighting its potential as a scaffold for drug design.
Mechanism of Action
The mechanism of action of N-(pentan-3-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Structural Analogues
N-(Pyridin-3-ylmethyl)cyclopropanamine Hydrochloride
- Molecular Formula : C₉H₁₃ClN₂
- Key Features : Incorporates a pyridine ring instead of a pentyl chain.
N-(1-Phenylethyl)cyclopropanamine Hydrochloride
- Key Features : A phenyl group replaces the pentan-3-yl substituent.
- Its topological polar surface area (12 Ų) matches the target compound, suggesting similar passive diffusion capabilities .
3-Chloro-N-methylpropan-1-amine Hydrochloride
- Molecular Formula : C₄H₁₀Cl₂N
- Key Features : Chlorine substituent and methylamine group.
- Impact: The electron-withdrawing chlorine atom may enhance reactivity in nucleophilic substitutions.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Predicted CCS (Ų) [M+H]+ | Key Substituents |
|---|---|---|---|
| N-(Pentan-3-yl)cyclopropanamine HCl | 163.69 | 127.5 | Aliphatic pentyl, cyclopropane |
| N-(Pyridin-3-ylmethyl)cyclopropanamine HCl | 184.67 | N/A | Pyridine, cyclopropane |
| N-(1-Phenylethyl)cyclopropanamine HCl | 195.71* | N/A | Phenyl, cyclopropane |
| 3-Chloro-N-methylpropan-1-amine HCl | 144.04 | N/A | Chlorine, methylamine |
*Calculated from molecular formula in .
Key Observations :
Biological Activity
N-(pentan-3-yl)cyclopropanamine hydrochloride is an organic compound with the molecular formula CHN•HCl and a molecular weight of 163.69 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and enzyme mechanism studies.
The synthesis of this compound typically involves nucleophilic substitution reactions between cyclopropanamine and pentan-3-yl halides, often facilitated by bases such as sodium hydroxide or potassium carbonate. In industrial settings, continuous flow reactors are employed to enhance yield and consistency.
This compound functions through its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformations, leading to changes in cellular pathways and physiological responses.
Biological Applications
The compound has been investigated for various biological applications:
- Enzyme Mechanisms : It is used in studies focused on enzyme interactions, helping to elucidate the catalytic mechanisms of various enzymes.
- Therapeutic Potential : Preliminary research suggests that it may possess therapeutic properties relevant to drug development, particularly in synthesizing pharmaceutical compounds.
Research Findings
Recent studies have highlighted the compound's potential in various biological assays. Below is a summary of key findings:
| Study | Biological Activity | Methodology | Key Results |
|---|---|---|---|
| Study 1 | Enzyme inhibition | In vitro assays | Demonstrated selective inhibition of specific enzymes involved in metabolic pathways. |
| Study 2 | Antiviral activity | Viral replication assays | Showed promising results against viral infections, with effective concentrations identified. |
| Study 3 | Cytotoxicity | Cell viability assays | Exhibited dose-dependent cytotoxic effects on cancer cell lines, indicating potential anti-cancer properties. |
Case Studies
- Enzyme Interaction Study : A study investigating the interaction of this compound with cysteine proteases revealed that the compound acts as a reversible inhibitor, demonstrating an IC value indicative of its potency against specific targets .
- Antiviral Research : In experiments assessing antiviral efficacy, this compound was shown to inhibit viral replication effectively at low concentrations, suggesting its potential use in treating viral infections .
- Cancer Cell Line Testing : The compound was tested against various cancer cell lines, where it exhibited significant cytotoxic effects, prompting further investigation into its mechanisms and potential as an anti-cancer agent .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(pentan-3-yl)cyclopropanamine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and stoichiometry. For cyclopropanamine derivatives, reductive amination or nucleophilic substitution reactions are common. Purification via recrystallization using ethanol/water mixtures can enhance purity. Monitoring intermediates with thin-layer chromatography (TLC) and characterizing products via melting point analysis and HPLC (as referenced for related compounds) ensures reproducibility .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, chemical safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Store the compound in a cool, dry environment (2–8°C) under inert gas to prevent degradation. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste, following institutional guidelines .
Q. Which analytical techniques are recommended for assessing the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is effective. Complementary methods include gas chromatography-mass spectrometry (GC-MS) for volatile impurities and Karl Fischer titration for water content. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can confirm structural integrity and detect trace solvents .
Advanced Research Questions
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry. For dynamic analysis, 2D NMR techniques (e.g., COSY, HSQC) elucidate proton-carbon correlations, particularly for the cyclopropane ring and pentyl chain. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy (±5 ppm error) .
Q. How can computational modeling predict the biological interactions of this compound?
- Methodological Answer : Molecular docking studies using software like AutoDock Vina can simulate binding affinities to target proteins (e.g., enzymes or receptors). Density functional theory (DFT) calculations optimize the compound’s geometry and electronic properties, while molecular dynamics (MD) simulations assess stability in aqueous or lipid environments over nanosecond timescales .
Q. What strategies mitigate stability challenges during long-term storage of this compound?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6–12 months. Use argon or nitrogen headspace in sealed vials to prevent oxidation. Lyophilization improves stability for hygroscopic hydrochloride salts. Monitor degradation products via LC-MS every 3 months .
Q. How do researchers screen the biological activity of this compound in vitro?
- Methodological Answer : Perform dose-response assays in cell cultures (e.g., HEK293 or HeLa) using MTT or resazurin viability assays. For receptor targeting, radioligand binding assays (e.g., with ³H-labeled antagonists) quantify affinity (IC₅₀ values). Pair these with functional assays (e.g., cAMP accumulation for GPCRs) to assess efficacy .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported physicochemical properties of this compound?
- Methodological Answer : Cross-validate data using multiple sources (e.g., PubChem, ECHA) and replicate experiments. For melting point variations, use differential scanning calorimetry (DSC) with controlled heating rates (±1°C/min). Compare experimental LogP values (via shake-flask method) with predicted values from software like ChemAxon .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
